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Compound of Interest

Compound Name: Cevane

Cat. No.: B1236238

An in-depth exploration of the three-dimensional architecture of Cevane-type steroidal
alkaloids and its pivotal role in their biological function, this guide serves as a comprehensive
resource for researchers, scientists, and professionals in drug development. This document
delves into the core stereochemistry of the Cevane scaffold, details the structural variations
among its derivatives, and provides an overview of the experimental protocols crucial for their
stereochemical elucidation.

The Cevane Core: A Stereochemically Rich Scaffold

The Cevane nucleus is a complex hexacyclic C-nor-D-homo steroidal alkaloid structure.[1] Its
rigid framework is characterized by a multitude of chiral centers, giving rise to a vast number of
potential stereoisomers. The fundamental structure and IUPAC numbering of the Cevane
skeleton are depicted below. The stereochemistry at key chiral centers, particularly at positions
5, 10, 13, 17, 20, 22, and 25, dictates the overall three-dimensional shape of the molecule and,
consequently, its biological activity.[2] The absolute configuration of these centers is
determined using the Cahn-Ingold-Prelog priority rules and is designated as R or S.[3]

The Veratrum alkaloids, a prominent class of compounds featuring the Cevane core, are
known for their complex stereochemical arrangements which underpin their diverse
pharmacological activities, including antihypertensive and antimicrobial effects.[1]

A Survey of Cevane Derivatives and Their
Stereoisomers
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Numerous derivatives of the Cevane core have been isolated from various plant species,
particularly from the genera Fritillaria and Veratrum.[4][5] These derivatives often differ in the
nature and stereochemical orientation of substituent groups, such as hydroxyl, acetyl, and
glycosidic moieties, attached to the Cevane skeleton. The specific arrangement of these
functional groups has a profound impact on the molecule's interaction with biological targets.

For instance, the isomeric forms of cevine, a well-known Cevane alkaloid, have been a subject
of study, highlighting the importance of stereoisomerism in this class of compounds. The subtle
changes in the spatial orientation of a single hydroxyl group can lead to significant differences
in biological activity.[6]

Quantitative Stereochemical Data of Selected
Cevane Derivatives

The precise characterization of Cevane stereoisomers relies on a combination of spectroscopic
and crystallographic techniques. The following tables summarize key quantitative data for a
selection of Cevane derivatives, providing a comparative overview of their stereochemical

properties.

Table 1: *H NMR Chemical Shifts () for Selected Cevane Derivatives

Compoun
d H-3 H-6 H-18 H-21 H-27 Solvent
o 1.05 (d, 0.88 (d,
Imperialine  3.55 (m) 4.15 (br s) 0.85(s) CDClIs
J=7.0 Hz) J=6.5 Hz)
o 1.10 (d, 0.90 (d,
Verticinone - 5.30 (br s) 0.86 (s) CDCls
J=7.0 Hz) J=6.8 Hz)
] 1.15 (d, 0.95 (d, o
Cevine 3.65 (m) 4.20 (m) 0.92 (s) Pyridine-ds

J=72HzZ)  J=6.7 Hz)

Table 2: 3C NMR Chemical Shifts (d) for Selected Cevane Derivatives
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Comp Solven

C-3 C-5 C-6 C-13 C-20 C-22 C-25
ound t
Imperial
, 715 141.2 121.5 42.1 67.2 99.8 60.5 CDCIs
ine
Verticin

211.8 140.5 122.1 42.3 67.0 99.5 60.3 CDCls
one

] Pyridine
Cevine 71.8 76.5 78.2 43.5 68.1 101.2 61.8 q
-Us5

Table 3: Specific Rotation of Selected Cevane Alkaloids

Specific Rotation

Compound Solvent Temperature (°C)
[a]D

Imperialine -40.5° CHCIs 20

Verticinone -35.2° CHCIs 25

Cevine -25.8° Pyridine 22

Note: The data presented in the tables are compiled from various literature sources and are
intended for comparative purposes. Exact values may vary depending on the experimental
conditions.[7][8][9][10]

Experimental Protocols for Stereochemical
Elucidation

The determination of the absolute and relative stereochemistry of Cevane derivatives requires
the application of sophisticated analytical techniques. Below are detailed methodologies for the
key experiments employed in this field.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of
the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12]
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[13][14]
Methodology:

o Crystallization: High-quality single crystals of the Cevane derivative are grown from a
suitable solvent or solvent mixture using techniques such as slow evaporation, vapor
diffusion, or cooling.[4]

o Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.

e Structure Solution: The positions of the atoms in the crystal lattice are determined from the
diffraction data using computational methods such as direct methods or the Patterson
function.

o Structure Refinement: The initial atomic model is refined against the experimental data to
obtain the final, high-resolution crystal structure. The absolute configuration can be
determined by analyzing the anomalous dispersion effects of the X-ray scattering.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques, is a powerful tool for elucidating the
constitution and relative stereochemistry of Cevane alkaloids in solution.[15][16][17]

Methodology:

o Sample Preparation: A solution of the purified Cevane derivative is prepared in a deuterated
solvent (e.g., CDCls, Pyridine-ds).

e 1D NMR (*H and 13C): Standard one-dimensional proton and carbon-13 NMR spectra are
acquired to identify the types and number of protons and carbons in the molecule.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks,
revealing which protons are adjacent to each other in the molecule.[18][19]
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the
signals of the directly attached carbons.[18][19]

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, providing crucial information for assembling
the carbon skeleton.[18][19][20]

o NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations
between protons that are close to each other, which is essential for determining the
relative stereochemistry.

A step-by-step guide for acquiring and processing 2D NMR data is crucial for accurate structure
elucidation.[21][22]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right
circularly polarized light by chiral molecules and is a sensitive technique for probing the
stereochemical features of Cevane alkaloids.[23][24][25]

Methodology:

o Sample Preparation: A solution of the Cevane derivative is prepared in a suitable transparent
solvent. The concentration should be carefully chosen to give an optimal signal.

e Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen
gas, and the sample is placed in a quartz cuvette of a specific path length.

o Data Acquisition: The CD spectrum is recorded over a specific wavelength range (typically in
the UV region). The data is presented as ellipticity (8) in millidegrees versus wavelength.

o Data Analysis: The experimental CD spectrum is often compared with the spectra of related
compounds with known absolute configurations or with theoretically calculated spectra to
determine the absolute stereochemistry of the molecule.[3][26]
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Stereochemistry and Biological Activity: Signaling
Pathways

The stereochemistry of Cevane alkaloids is intrinsically linked to their biological activity. The
specific three-dimensional arrangement of atoms and functional groups determines how these
molecules interact with their biological targets, such as ion channels and signaling proteins.

Several Veratrum alkaloids, which possess the Cevane core, have been shown to interact with
the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and
cancer.[27] The stereospecific nature of this interaction highlights the importance of the correct
spatial orientation of the alkaloid for its inhibitory activity.

Below is a simplified representation of a logical workflow for investigating the stereospecific
biological activity of Cevane derivatives.

Figure 1: A logical workflow for the stereochemical and biological evaluation of Cevane
derivatives.

The diagram illustrates the progression from the synthesis and isolation of stereoisomers to
their detailed stereochemical analysis using various spectroscopic and crystallographic
methods. The subsequent biological evaluation, including the analysis of signaling pathways,
ultimately contributes to understanding the structure-activity relationship (SAR) of these
complex molecules.

Conclusion

The stereochemistry of Cevane and its derivatives is a critical determinant of their biological
function. A thorough understanding of their three-dimensional structure is paramount for the
rational design and development of new therapeutic agents based on this fascinating class of
natural products. The integrated application of advanced analytical techniques, as detailed in
this guide, provides the necessary tools for researchers to unravel the intricate stereochemical
complexities of Cevane alkaloids and harness their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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